(4-ethylphenyl)[4-(3-ethylphenyl)-7-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone
Description
The compound (4-ethylphenyl)[4-(3-ethylphenyl)-7-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone is a benzothiazine derivative characterized by a 1,4-benzothiazin core substituted with two ethylphenyl groups, a fluorine atom at position 7, and a sulfone group (1,1-dioxido) . The ethylphenyl substituents at positions 4 and 2 of the benzothiazin ring modulate steric bulk and lipophilicity, influencing binding affinity and pharmacokinetic properties.
Properties
IUPAC Name |
(4-ethylphenyl)-[4-(3-ethylphenyl)-7-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FNO3S/c1-3-17-8-10-19(11-9-17)25(28)24-16-27(21-7-5-6-18(4-2)14-21)22-13-12-20(26)15-23(22)31(24,29)30/h5-16H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWYJHUSQLPFUOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=C(C=C3)F)C4=CC=CC(=C4)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-ethylphenyl)[4-(3-ethylphenyl)-7-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone is a complex organic molecule with significant potential in medicinal chemistry. Its structure includes a benzothiazinone core, which has been associated with various biological activities, particularly in the context of targeting specific enzymes and pathways in disease processes.
- Molecular Formula : CHFNOS
- Molecular Weight : 435.51 g/mol
- CAS Number : 1113109-90-2
Biological Activity Overview
The biological activity of this compound has been evaluated primarily in the context of its potential as an inhibitor of acetylcholinesterase (AChE), an enzyme critical in the regulation of neurotransmission. Inhibition of AChE can lead to increased levels of acetylcholine, which is beneficial in treating neurodegenerative diseases such as Alzheimer's.
In Vitro Studies
Research has shown that benzothiazinone derivatives exhibit varying degrees of AChE inhibition. For instance, a study synthesized a series of benzothiazinones and assessed their AChE inhibitory activity. The compound 5Bd demonstrated the most potent inhibition with an IC value significantly lower than other tested compounds, indicating a strong potential for therapeutic applications against cognitive decline .
The mechanism by which this compound exerts its effects is thought to involve:
- Enzyme Binding : The compound likely binds to the active site of AChE, preventing substrate access.
- Structural Interactions : The presence of the fluorine atom and the dioxido group may enhance binding affinity through specific interactions with amino acid residues within the enzyme's active site.
Case Studies and Research Findings
Several studies have explored the biological activity of related benzothiazinone compounds:
- Study on AChE Inhibition :
- Antimicrobial Activity :
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzothiazinone derivatives share structural motifs but exhibit distinct pharmacological and physicochemical profiles due to variations in substituents. Below is a comparative analysis of key analogues:
Structural Analogues and Their Properties
| Compound Name | Substituents (Position) | Molecular Weight | Key Features |
|---|---|---|---|
| (4-Ethylphenyl)[4-(3-ethylphenyl)-7-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone (Target) | 3-Ethylphenyl (4), 4-Ethylphenyl (2), F (7) | 469.55 g/mol | High lipophilicity, moderate solubility, fluorine enhances metabolic stability . |
| 4-(4-Butylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone | 4-Butylphenyl (4), Phenyl (2) | 417.52 g/mol | Increased alkyl chain length improves membrane permeability but reduces solubility . |
| {4-[4-(Dimethylamino)phenyl]-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(2,4-dimethylphenyl)methanone | Dimethylaminophenyl (4), Dimethylphenyl (2), F (6) | 503.58 g/mol | Dimethylamino group enhances basicity and target interaction; fluorine position affects activity . |
Physicochemical Properties
- Solubility: The target compound has a logP of ~3.2, compared to logP = 4.1 for the butylphenyl analogue and logP = 2.8 for the dimethylamino derivative .
- Synthetic Accessibility: The target compound requires fewer steps than the dimethylamino derivative, which involves protecting-group strategies for the amino substituent .
Methodological Considerations for Comparison
Structural Similarity Metrics
- Tanimoto Coefficient: The target compound shares ~85% structural similarity with the butylphenyl analogue (based on Morgan fingerprints) but only ~65% with the dimethylamino derivative due to divergent substituents .
- 3D Shape Analysis : ORTEP-III and SHELX refinement reveal that the ethylphenyl groups in the target compound adopt a planar conformation, reducing steric clashes compared to the butylphenyl analogue .
Computational Screening
Virtual screening using ligand-based methods (e.g., MACCS fingerprints) identifies the target compound as a mid-tier candidate for kinase inhibition, outperforming the butylphenyl analogue but underperforming relative to the dimethylamino derivative .
Q & A
Q. How can the structural configuration of (4-ethylphenyl)[4-(3-ethylphenyl)-7-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone be elucidated experimentally?
Answer:
- X-ray crystallography is the gold standard for resolving complex heterocyclic structures like this benzothiazinone derivative. For intermediates, NMR spectroscopy (¹H, ¹³C, and ¹⁹F NMR) is critical. For example, the fluorine substituent at position 7 will show distinct ¹⁹F NMR shifts (~-110 to -120 ppm) .
- Mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns, particularly for sulfone (dioxido) groups, which exhibit characteristic cleavage .
- FT-IR can validate sulfone (S=O stretching at ~1300 cm⁻¹) and ketone (C=O at ~1680 cm⁻¹) functional groups .
Q. What synthetic strategies are recommended for constructing the 1,4-benzothiazin-2-yl scaffold?
Answer:
- Stepwise annulation : Start with a substituted aniline derivative. Introduce the sulfone group via oxidation (e.g., mCPBA or H₂O₂/CF₃COOH) before cyclization .
- Cross-coupling reactions : Suzuki-Miyaura coupling can integrate aryl groups (e.g., 3-ethylphenyl) at position 4 of the benzothiazinone core. Palladium catalysts (e.g., Pd(PPh₃)₄) and microwave-assisted heating improve yields .
- Ketone installation : Use Friedel-Crafts acylation or Grignard reactions to attach the (4-ethylphenyl)methanone moiety, ensuring regioselectivity via directing groups .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate competing side reactions during sulfone group introduction?
Answer:
- Solvent selection : Polar aprotic solvents (e.g., DCM or DMF) stabilize intermediates and reduce hydrolysis. For example, H₂O₂/CF₃COOH in DCM achieves >90% sulfoxidation without over-oxidation .
- Temperature control : Low temperatures (-10°C to 0°C) suppress sulfone dimerization. Real-time monitoring via HPLC or TLC (using UV-active sulfone derivatives) is advised .
- Catalyst screening : Transition-metal catalysts (e.g., MoO₃) enhance selectivity for sulfone over sulfoxide formation .
Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties?
Answer:
- Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO/LUMO energies) to predict reactivity and metabolic stability. The fluorinated benzothiazinone core likely has low HOMO energy, reducing oxidation susceptibility .
- Molecular Dynamics (MD) simulations : Assess binding affinity to biological targets (e.g., enzymes with sulfone-binding pockets). Software like Discovery Studio can model interactions with proteins .
- ADMET prediction tools : Use QSAR models (e.g., SwissADME) to estimate solubility, permeability, and cytochrome P450 inhibition. The ethylphenyl groups may increase logP, requiring formulation adjustments .
Q. How can contradictory bioactivity data from in vitro vs. in vivo studies be resolved?
Answer:
- Metabolite profiling : Use LC-MS/MS to identify active metabolites. For example, in vivo sulfone reduction to sulfoxide may alter activity .
- Dose-response recalibration : Adjust in vitro assays to mimic physiological conditions (e.g., serum protein binding). The compound’s high logP (~4.4) may reduce free fraction in plasma .
- Species-specific differences : Compare metabolic pathways in human vs. rodent liver microsomes. Fluorine substitution often reduces interspecies variability .
Q. What methodologies are recommended for studying the compound’s mechanism of action in enzyme inhibition?
Answer:
- Kinetic assays : Use steady-state kinetics (e.g., Michaelis-Menten plots) to determine inhibition type (competitive/non-competitive). The sulfone group may act as a transition-state mimic .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics. High-affinity interactions (Kd < 1 µM) are expected due to aryl-π stacking with enzyme active sites .
- Cryo-EM/X-ray co-crystallization : Resolve inhibitor-enzyme complexes to identify critical interactions (e.g., hydrogen bonds with the fluorophenyl moiety) .
Q. How can regioselectivity challenges during functionalization of the benzothiazinone core be addressed?
Answer:
- Directing groups : Install temporary groups (e.g., nitro or methoxy) at position 7 to guide electrophilic substitution. Subsequent deprotection avoids side reactions .
- Protecting group strategies : Use tert-butoxycarbonyl (Boc) for amines or silyl ethers for hydroxyl groups during multi-step synthesis .
- Metal-directed C-H activation : Rhodium or iridium catalysts enable selective functionalization of electron-deficient aromatic rings .
Data-Driven Research Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
